5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-
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Overview
Description
MTR-106 is a substituted quinolone amide compound known for its ability to stabilize DNA G-quadruplexes. These G-quadruplexes are DNA or RNA structures formed by guanine-rich repeating sequences. MTR-106 has shown significant antiproliferative activity in homologous recombination repair-deficient and PARP inhibitor-resistant cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of MTR-106 involves the substitution of quinolone amide. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally, the process includes the formation of the quinolone core followed by amide substitution. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
MTR-106 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially altering its biological activity.
Reduction: Reduction reactions can affect the amide group, impacting the compound’s stability and function.
Substitution: Substitution reactions are crucial for the initial synthesis of MTR-106, allowing for the introduction of various functional groups that enhance its activity. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
MTR-106 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study G-quadruplex stabilization and its effects on DNA replication and transcription.
Biology: MTR-106 is employed in research to understand the role of G-quadruplexes in genomic stability and their potential as therapeutic targets.
Medicine: The compound has shown promise in treating BRCA-deficient cancers by stabilizing G-quadruplexes, leading to increased DNA damage, cell cycle arrest, and apoptosis in cancer cells.
Mechanism of Action
MTR-106 exerts its effects by stabilizing DNA G-quadruplexes, which are structures formed by guanine-rich sequences. This stabilization interferes with DNA replication and transcription, leading to replication stress and genomic instability. The compound increases DNA damage and promotes cell cycle arrest and apoptosis, thereby inhibiting cell growth. MTR-106 targets homologous recombination repair-deficient and PARP inhibitor-resistant cancer cells, making it a potent anticancer agent .
Comparison with Similar Compounds
MTR-106 is unique in its high efficiency against BRCA-mutated cancers and its ability to stabilize G-quadruplexes. Similar compounds include:
CX-5461: Another G-quadruplex stabilizer, but MTR-106 has shown higher tissue distribution and efficiency.
BRACO-19: A known G-quadruplex stabilizer, but MTR-106 has demonstrated superior antiproliferative activity in certain cancer cell lines.
Pyridostatin: Also stabilizes G-quadruplexes, but MTR-106 has unique chemical properties that enhance its therapeutic potential.
Properties
Molecular Formula |
C28H27N7O2S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide |
InChI |
InChI=1S/C28H27N7O2S/c1-16-9-30-19(10-29-16)11-31-27(37)24-25(36)20-7-8-23(34-14-17-12-33(2)13-18(17)15-34)32-26(20)35-21-5-3-4-6-22(21)38-28(24)35/h3-10,17-18H,11-15H2,1-2H3,(H,31,37)/t17-,18+ |
InChI Key |
KJAFGGSRXHIQPT-HDICACEKSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6C[C@H]7CN(C[C@H]7C6)C |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CC7CN(CC7C6)C |
Origin of Product |
United States |
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